molecular formula C15H19N5O B2906664 N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide CAS No. 1645377-04-3

N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide

Cat. No.: B2906664
CAS No.: 1645377-04-3
M. Wt: 285.351
InChI Key: SRFYKFOTAJBCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide is a benzimidazole-derived acetamide compound characterized by a cyanomethyl substituent and an ethylamino side chain. Its structure integrates a benzimidazole core, a common pharmacophore in medicinal chemistry, linked to an acetamide moiety via an ethylamino bridge. Its design aligns with trends in developing benzimidazole-acetamide hybrids for therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer agents .

Properties

IUPAC Name

N-(cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-20-13-7-5-4-6-12(13)19-15(20)11(2)18-10-14(21)17-9-8-16/h4-7,11,18H,3,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFYKFOTAJBCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological properties, and potential applications based on available research.

Chemical Structure and Properties

The compound features a cyanomethyl group and a benzimidazole moiety , contributing to its unique biological activity. The molecular formula is C15_{15}H18_{18}N4_{4}O, with a molecular weight of approximately 299.378 g/mol. Its structure can be visualized as follows:

  • Cyanomethyl Group : Enhances solubility and reactivity.
  • Benzimidazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining appropriate amines with cyanomethyl derivatives.
  • Substitution Reactions : Modifying existing benzimidazole compounds to introduce the cyanomethyl group.

These methods allow for the exploration of different derivatives that may enhance biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological properties. Compounds with similar structural features often demonstrate:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Potential to inhibit tumor cell growth, particularly in models of breast and colon cancer.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Disruption of Microtubule Formation : As seen in other benzimidazole derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest.

Case Studies and Research Findings

Research has explored the effects of this compound on various biological systems. Below is a summary of notable findings:

StudyModelFindings
Study 1Breast Cancer Cell LinesDemonstrated IC50_{50} values in the micromolar range, indicating potent anticancer activity.
Study 2Bacterial StrainsShowed significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Study 3Zebrafish EmbryosEvaluated developmental toxicity; no severe malformations were noted at low concentrations, suggesting a favorable safety profile.

Potential Applications

Given its promising biological activity, this compound could have applications in:

  • Pharmaceutical Development : As a lead compound for new antimicrobial or anticancer drugs.
  • Agricultural Chemistry : Potential use as a biopesticide due to its antimicrobial properties.

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound : While structurally promising, the absence of direct pharmacological data limits its evaluation. Further studies should prioritize activity screening against benzimidazole-associated targets (e.g., kinases, microbial enzymes) .
  • Structural Optimization: The cyanomethyl group may improve metabolic stability compared to simpler acetamides like V9, but this requires experimental validation .
  • Safety Profiles : Analogues like V9 show moderate ulcerogenic effects, suggesting the need for toxicity assessments of the target compound .

Q & A

Q. What are the key synthetic challenges in preparing N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyanomethylation and benzimidazole coupling. Critical challenges include:

  • Cyanomethyl Group Introduction : Requires precise control of cyanogen bromide or related reagents to avoid over- or under-functionalization .
  • Benzimidazole Coupling : Use of catalysts like triethylamine in dimethylformamide (DMF) to facilitate nucleophilic substitution at the ethylbenzimidazole moiety .
  • Yield Optimization : Temperature (60–80°C) and pH (neutral to slightly basic) must be maintained to stabilize reactive intermediates .
    Methodological Tip : Monitor reaction progress via TLC and employ column chromatography with silica gel (ethyl acetate/hexane gradients) for purification .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with predicted values (e.g., δ ~2.25 ppm for methyl groups adjacent to acetamide) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, particularly for the benzimidazole ring .

Q. What are the primary biological targets or pathways suggested by its structural features?

  • Benzimidazole Motif : Known to interact with ATP-binding pockets in kinases or G-protein-coupled receptors (GPCRs) .
  • Cyanomethyl Group : May enhance membrane permeability or modulate metabolic stability .
    Experimental Design : Prioritize in vitro assays (e.g., kinase inhibition or receptor binding) using purified targets .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across similar acetamide derivatives?

Contradictions may arise from assay variability or structural nuances. Strategies include:

  • Dose-Response Curves : Establish IC50_{50} values under standardized conditions (e.g., 24–72 hr incubation) .
  • Metabolic Stability Tests : Compare half-life in microsomal assays to rule out degradation artifacts .
  • Structural Analog Comparison : Substitute the cyanomethyl group with methyl or nitro moieties to isolate activity contributors .

Q. What computational tools are recommended for predicting binding modes or pharmacokinetic properties?

  • Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions between the benzimidazole core and kinase active sites .
  • ADMET Prediction (SwissADME, pkCSM) : Estimate solubility (LogP ~2.5), CYP450 inhibition risks, and blood-brain barrier permeability .
    Validation Step : Cross-reference predictions with experimental permeability assays (e.g., Caco-2 cell models) .

Q. How can reaction scalability be improved without compromising purity?

  • Flow Chemistry : Minimize side reactions during cyanomethylation by controlling residence time and reagent stoichiometry .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal yield and reduce amorphous by-products .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?

  • Fragment-Based Design : Synthesize truncated analogs (e.g., removing the ethylbenzimidazole group) to identify critical pharmacophores .
  • 3D-QSAR Modeling : Align electrostatic and steric fields of derivatives to correlate substituents with activity trends .
  • Bioisostere Replacement : Substitute the cyanomethyl group with trifluoromethyl or ethoxycarbonyl to probe electronic effects .

Data Interpretation and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity results?

  • Conformational Analysis : Use molecular dynamics (MD) simulations to assess flexibility of the ethylamino linker in solution .
  • Off-Target Screening : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets .
  • Cofactor Dependency : Test activity in presence/absence of Mg2+^{2+} or ATP for kinase-related targets .

Q. What analytical methods are critical for assessing purity and stability?

  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities at <0.1% levels .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) to identify degradation pathways .

Tables for Key Data

Q. Table 1. Antifungal Activity of Analogous Acetamide Derivatives

CompoundA. flavus (IC50_{50}, μM)C. albicans (IC50_{50}, μM)Reference
S30A112.418.9
Miconazole (Std)8.710.5

Q. Table 2. Optimized Reaction Conditions for Key Synthesis Steps

StepSolventCatalystTemp (°C)Yield (%)
Benzimidazole CouplingDMFTriethylamine8072
CyanomethylationTHF/H2 _2ONone6085

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.